molecular formula C23H21N5O3S B14954364 4-{[(phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

4-{[(phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

Cat. No.: B14954364
M. Wt: 447.5 g/mol
InChI Key: MTWCPALZOYSONH-UHFFFAOYSA-N
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Description

4-{[(Phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is a complex organic compound that features a benzamide core with phenylsulfonyl and triazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-{[(phenylsulfonyl)amino]methyl}benzamide.

    Introduction of the Triazole Group: The intermediate is then reacted with 4-(1H-1,2,4-triazol-1-ylmethyl)benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group yields sulfone derivatives, while reduction of nitro groups yields amines.

Scientific Research Applications

4-{[(Phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{[(phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with protein active sites, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[(Phenylsulfonyl)amino]methyl}benzamide: Lacks the triazole group but shares the phenylsulfonyl and benzamide core.

    N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]benzamide: Lacks the phenylsulfonyl group but contains the triazole and benzamide core.

Uniqueness

4-{[(Phenylsulfonyl)amino]methyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is unique due to the presence of both the phenylsulfonyl and triazole groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

IUPAC Name

4-(benzenesulfonamidomethyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C23H21N5O3S/c29-23(27-21-12-8-19(9-13-21)15-28-17-24-16-25-28)20-10-6-18(7-11-20)14-26-32(30,31)22-4-2-1-3-5-22/h1-13,16-17,26H,14-15H2,(H,27,29)

InChI Key

MTWCPALZOYSONH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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